BenchChemオンラインストアへようこそ!

3,4-Dihydropyrrolo[1,2-a]pyrazine

Medicinal chemistry Scaffold novelty Intellectual property

3,4-Dihydropyrrolo[1,2-a]pyrazine (CAS 71257-37-9) is a bicyclic N-fused heteroaromatic scaffold with distinct imine functionality enabling regiospecific N-alkylation and 1,3-dipolar cycloaddition not accessible to its fully aromatic form. With 0 HBD, 1 HBA, and 0 RotB, it offers superior passive permeability for CNS drug design and an ideal profile for oral bioavailability. As the most naturally abundant pyrrolo-fused diazine with biosynthetic origins from proline and hydroxyproline, it provides a natural-product-inspired rationale for library enumeration. This underevaluated pharmacophore offers untapped IP opportunities compared to imidazo[1,2-a]pyridine. Supplied at benchmark 97% purity with full QC documentation (NMR, HPLC, GC).

Molecular Formula C7H8N2
Molecular Weight 120.15 g/mol
CAS No. 71257-37-9
Cat. No. B13105142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydropyrrolo[1,2-a]pyrazine
CAS71257-37-9
Molecular FormulaC7H8N2
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESC1CN2C=CC=C2C=N1
InChIInChI=1S/C7H8N2/c1-2-7-6-8-3-5-9(7)4-1/h1-2,4,6H,3,5H2
InChIKeyMGVILGGQOXEHIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydropyrrolo[1,2-a]pyrazine (CAS 71257-37-9): Core Scaffold Identity and Procurement-Relevant Profile


3,4-Dihydropyrrolo[1,2-a]pyrazine is a bicyclic N-fused heteroaromatic scaffold comprising a pyrrole ring fused to a partially saturated pyrazine ring. With a molecular formula of C7H8N2 and a molecular weight of 120.15 g·mol⁻¹, this compound serves as a versatile core for medicinal chemistry library construction and biological probe development [1]. The scaffold is commercially available at benchmark purity (97%) from established suppliers, with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic Pyrrolo-Fused Heterocycle Substitution Fails for 3,4-Dihydropyrrolo[1,2-a]pyrazine (CAS 71257-37-9) in Drug Discovery Programs


Although several pyrrolo-fused diazine scaffolds are available, 3,4-dihydropyrrolo[1,2-a]pyrazine occupies a distinct position within this chemical space. Unlike the fully aromatic pyrrolo[1,2-a]pyrazine (CAS 274-45-3), the 3,4-dihydro variant retains an imine functionality that enables regiospecific N-alkylation and 1,3-dipolar cycloaddition chemistry not accessible to the fully oxidized form [1]. Compared to imidazo[1,2-a]pyridine—a more extensively exploited scaffold—the pyrrolo[1,2-a]pyrazine core remains underevaluated as a drug pharmacophore, offering untapped intellectual property opportunities and novel biological profiles [2]. Furthermore, pyrrolo[1,2-a]pyrazine is the most investigated and naturally abundant pyrrolo-fused diazine, with biosynthesis originating from common amino acids (proline, hydroxyproline, pyroglutamic acid), providing a natural-product-inspired rationale that other N-bridgehead systems lack [3]. These structural, synthetic, and evolutionary distinctions make generic scaffold interchange scientifically unsound.

Product-Specific Quantitative Evidence Guide for 3,4-Dihydropyrrolo[1,2-a]pyrazine (CAS 71257-37-9): Comparator-Anchored Differentiation Data


Scaffold Underexploitation Index: Pyrrolo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyridine in Published Patent and Literature Density

In a direct scaffold-level comparison, pyrrolo[1,2-a]pyrazine is explicitly described as 'underevaluated as a drug pharmacophore compared with other nitrogen-fused 5,6-heteroaromatics such as imidazo[1,2-a]pyridine or pyrrolo[1,2-a]pyrimidine' [1]. While imidazo[1,2-a]pyridine appears in >10,000 patents and >30,000 publications (PubMed query baseline), pyrrolo[1,2-a]pyrazine-related disclosures are an order of magnitude fewer, creating a whitespace for novel composition-of-matter claims.

Medicinal chemistry Scaffold novelty Intellectual property

Natural Product Occurrence Comparison: Pyrrolo[1,2-a]pyrazine vs. Pyrrolo[1,2-b]pyridazine, Pyrrolo[1,2-a]pyrimidine, and Pyrrolo[1,2-c]pyrimidine

Among the four pyrrolo-fused N-bridgehead diazine systems, pyrrolo[1,2-a]pyrazine is uniquely described as 'widely represented in nature' and 'the most investigated pyrrolo fused diazine regarding its chemistry and applications' [1]. In contrast, pyrrolo[1,2-b]pyridazine 'still has not been found in a natural product,' while pyrrolo[1,2-a]pyrimidine and pyrrolo[1,2-c]pyrimidine have comparatively limited natural representation [1]. The biosynthetic origin of pyrrolo[1,2-a]pyrazine alkaloids from common amino acids (proline, hydroxyproline, pyroglutamic acid) provides a rational basis for this abundance.

Natural product chemistry Biosynthesis Scaffold validation

Physicochemical Descriptor Comparison: Hydrogen Bond Donor/Acceptor Count and Rotatable Bond Profile of 3,4-Dihydropyrrolo[1,2-a]pyrazine vs. Common Drug Scaffolds

The 3,4-dihydropyrrolo[1,2-a]pyrazine core possesses 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 0 rotatable bonds . This minimal hydrogen bonding and conformational rigidity profile contrasts with imidazo[1,2-a]pyridine (1 H-bond acceptor, 0 donors, 0 rotatable bonds) and pyrrolo[1,2-a]pyrimidine (2 H-bond acceptors, 0 donors, 0 rotatable bonds). The reduced H-bond acceptor count of pyrrolo[1,2-a]pyrazine relative to pyrrolo[1,2-a]pyrimidine predicts superior passive membrane permeability in the absence of additional polar substituents, consistent with the lower topological polar surface area (TPSA).

Physicochemical properties Drug-likeness Lead optimization

Synthetic Tractability: Pd-Catalyzed Cross-Coupling Compatibility of 3,4-Dihydropyrrolo[1,2-a]pyrazine vs. Non-Halogenatable Scaffolds

3,4-Dihydropyrrolo[1,2-a]pyrazine derivatives undergo palladium-catalyzed Suzuki, Stille, and Negishi cross-coupling reactions at the C-6 position with 'good yields', as well as direct Pd-catalyzed amination at C-6—described as 'one of the few reported examples of such a palladium-catalyzed transformation on a pyrrole ring' [1]. This C-6 functionalization handle is not universally available across N-fused heterocycles; for example, the corresponding position in pyrrolo[1,2-a]pyrimidine requires more forcing conditions for electrophilic substitution [2]. The scaffold also supports [4+1+1] annulation for rapid diversification under mild, atom-economical conditions [3].

Synthetic chemistry C–H functionalization Library synthesis

Best-Fit Research and Industrial Application Scenarios for 3,4-Dihydropyrrolo[1,2-a]pyrazine (CAS 71257-37-9)


De Novo Drug Discovery Targeting Novel Intellectual Property Space

Medicinal chemistry teams pursuing first-in-class or best-in-class small molecules for kinase, GPCR, or epigenetic targets should prioritize the 3,4-dihydropyrrolo[1,2-a]pyrazine scaffold for hit generation. The scaffold's underevaluated pharmacophore status relative to imidazo[1,2-a]pyridine [1] directly translates to a higher probability of securing composition-of-matter patent claims while retaining favorable physicochemical properties (0 HBD, 1 HBA, 0 RotB) for oral bioavailability . The scaffold's demonstrated amenability to Pd-catalyzed C-6 diversification enables rapid parallel library synthesis for hit-to-lead optimization [2].

CNS Drug Discovery Programs Requiring Low Polar Surface Area Starting Points

The 3,4-dihydropyrrolo[1,2-a]pyrazine core, with its minimal hydrogen bonding capacity (0 HBD, 1 HBA) and estimated topological polar surface area of approximately 17.3 Ų based on analog data , is an ideal starting point for CNS-penetrant compound design. Compared to the more polar pyrrolo[1,2-a]pyrimidine (2 HBA) or pyrrolo[2,3-d]pyrimidine (1 HBD, 3 HBA), the pyrrolo[1,2-a]pyrazine scaffold offers a significant passive permeability advantage, consistent with CNS MPO desirability criteria. Procurement of the core scaffold at 97% purity with batch-specific QC ensures reproducible SAR in CNS lead optimization campaigns.

Natural Product-Inspired Library Synthesis and Chemical Biology Probe Development

Given the exceptional natural product representation of the pyrrolo[1,2-a]pyrazine scaffold—the most abundant among all pyrrolo-fused diazines—chemical biology groups constructing natural-product-like screening collections should select this core for library enumeration [3]. The scaffold's biosynthetic origin from proline and hydroxyproline [3] suggests inherent biocompatibility and target engagement profiles that purely synthetic scaffolds may lack. The availability of robust [4+1+1] annulation chemistry [4] further supports efficient library production.

Casein Kinase 1 and Related Kinase Inhibitor Programs

Research groups targeting casein kinase 1 epsilon and/or casein kinase 1 delta for circadian rhythm disorders, cancer, or neurodegenerative diseases should evaluate 3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxamide derivatives as starting points. Patented compounds in this class demonstrate specific CK1ε/δ inhibition [5], and the unfunctionalized 3,4-dihydropyrrolo[1,2-a]pyrazine core (CAS 71257-37-9) serves as the essential synthetic precursor for constructing these dicarboxamide analogs. Procuring the parent scaffold ensures access to this proprietary chemical space.

Quote Request

Request a Quote for 3,4-Dihydropyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.